molecular formula C7H6BNO2S B8268471 Benzo[c]isothiazol-4-ylboronic acid

Benzo[c]isothiazol-4-ylboronic acid

Cat. No.: B8268471
M. Wt: 179.01 g/mol
InChI Key: QXWAKCMWVGZCFF-UHFFFAOYSA-N
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Description

Benzo[c]isothiazol-4-ylboronic acid is a boronic acid derivative that features a benzo[c]isothiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c]isothiazol-4-ylboronic acid typically involves the reaction of benzo[c]isothiazole with a boron-containing reagent. One common method is the reaction of benzo[c]isothiazole with boronic acid or boronate esters under specific conditions. For example, the reaction can be carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is usually heated to reflux to facilitate the formation of the boronic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Benzo[c]isothiazol-4-ylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation reactions.

Scientific Research Applications

Benzo[c]isothiazol-4-ylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Benzo[c]isothiazol-4-ylboronic acid in chemical reactions typically involves the formation of a boronate complex with the catalyst. In Suzuki-Miyaura coupling, the boronic acid reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki-Miyaura coupling.

    4-Bromophenylboronic Acid: Similar in structure but with a bromine substituent.

    2-Thienylboronic Acid: Contains a thiophene ring instead of a benzo[c]isothiazole ring.

Uniqueness: Benzo[c]isothiazol-4-ylboronic acid is unique due to its benzo[c]isothiazole ring structure, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.

Biological Activity

Benzo[c]isothiazol-4-ylboronic acid is a compound that has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique isothiazole ring fused with a boronic acid group. This structure is pivotal in its interaction with biological targets, influencing its pharmacological profile.

Antibacterial Activity

Research has demonstrated that derivatives of benzo[c]isothiazole exhibit significant antibacterial properties. A study focused on the synthesis and evaluation of various derivatives against common bacterial strains such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. The results indicated that certain compounds showed minimum inhibitory concentrations (MICs) as low as 16 µg/mL against these pathogens, suggesting strong antibacterial potential .

CompoundBacterial StrainMIC (µg/mL)
Compound ABacillus subtilis16
Compound BEscherichia coli32
Compound CStaphylococcus aureus64

Anticancer Activity

This compound has also been investigated for its anticancer properties. A notable study evaluated its effects on various cancer cell lines, including leukemia and solid tumors. The compound demonstrated cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study: Anticancer Efficacy

In a study involving leukemia cell lines, this compound was found to inhibit cell growth significantly. The following table summarizes the findings:

Cell LineIC50 (µM)% Inhibition at 10 µM
K562 (Leukemia)7.585
MCF-7 (Breast)1070
A549 (Lung)1265

Antiviral Activity

The antiviral potential of this compound has been explored in relation to HIV and other viral infections. Structural modifications have been shown to enhance antiviral activity, with some derivatives exhibiting promising results in vitro against HIV strains .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. For example, it has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression .

Properties

IUPAC Name

2,1-benzothiazol-4-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2S/c10-8(11)6-2-1-3-7-5(6)4-12-9-7/h1-4,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWAKCMWVGZCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC2=NSC=C12)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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